molecular formula C10H14ClNO2S B2711826 N-benzyl-3-chloropropane-1-sulfonamide CAS No. 90945-14-5

N-benzyl-3-chloropropane-1-sulfonamide

Cat. No.: B2711826
CAS No.: 90945-14-5
M. Wt: 247.74
InChI Key: YNLHUQPDOUXJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-3-chloropropane-1-sulfonamide” is a chemical compound with the CAS Number: 90945-14-5. It has a molecular weight of 247.75 and its linear formula is C10H14ClNO2S . The compound is typically a yellow to brown solid .

Scientific Research Applications

1. Organic Synthesis

N-benzyl sulfonamides like N-benzyl-3-chloropropane-1-sulfonamide are instrumental in organic synthesis. For instance, they are used in AlCl3-promoted cycloaddition reactions with 1,1-cyclopropanes to construct indane derivatives, which are important in medicinal chemistry (Zhu et al., 2014). Similarly, these compounds are involved in efficient copper-catalyzed benzylic amidation reactions (Bhuyan & Nicholas, 2007).

2. Catalysis and Green Chemistry

N-benzyl sulfonamides serve as catalysts in green chemistry. For example, nano-Ru/Fe3O4 has been used to catalyze the synthesis of sulfonamides, highlighting their environmental benignity and efficiency in coupling reactions (Shi et al., 2009).

3. Material Science

In material science, sulfonamides are involved in the preparation of specialized polymers. An example is the creation of sulfonated poly(ether sulfone)s for fuel cell applications, where sulfonation with chlorosulfonic acid plays a critical role (Matsumoto et al., 2009).

4. Medicinal Chemistry

Sulfonamides, including N-benzyl derivatives, are significant in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrases (Supuran et al., 2013). They also find use in the synthesis of structurally diverse pharmaceutical compounds.

5. Analytical Chemistry

In analytical chemistry, studies have been conducted on the molecular interactions, solubility, and solvation of sulfonamides. Understanding these properties is crucial for drug formulation and delivery (Perlovich et al., 2008).

6. Environmental Science

Sulfonamides like this compound are also studied in the context of environmental science, particularly their transformation and fate in water treatment processes (Dodd & Huang, 2004).

Properties

IUPAC Name

N-benzyl-3-chloropropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c11-7-4-8-15(13,14)12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLHUQPDOUXJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Benzylamine (1 eq.) was dissolved in anhydrous DCM (0.5M) and Et3N (1.1 eq.) was added; after cooling at 0° C., 1-chloro-3-propanesulfonyl chloride was slowly added and the mixture was stirred at RT for 20 h. All volatiles were evaporated in vacuo and the residue taken up with Et2O; the precipitate was filtered off and the filtrate was concentrated; addition of PE afforded N-benzyl-3-chloropropane-1-sulfonamide as a white solid (87%). MS (ES+): 248 (M+H+). Di-tert-butyl dicarbonate (1.5 eq.) was slowly added to an ice-cooled 0.45 M THF solution of N-benzyl-3-chloropropane-1-sulfonamide. DMAP (0.1 eq.) was then added and the reaction stirred overnight at RT. All volatiles were removed in vacuo and the crude diluted with EtOAc, washed with HCl, sat. aq. NaHCO3 and brine. After drying over Na2SO4, all volatiles were evaporated in vacuo and the residual material used in the next step without purification. (ES+) m/z 348, 350 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-chloro-propylsulfonyl chloride was added dropwise to a stirred solution of benzylamine (1 eq) and triethylamine (1.1 eq) in DCM (0.6 M) at 0° C. The solution was stirred at RT overnight. The solvent was then removed in vacuo, Et2O was added to get a precipitate that was eliminated by filtration, while the filtrate was concentrated in vacuo. Subsequent addition of PE resulted in the formation of a white precipitate that was collected by filtration to afford the title compound (86%). 1H NMR (400 MHz, DMSO-d6, 300 K) δ 2.02-2.09 (m, 2H), 3.03-3.07 (m, 2H), 3.67 (t, J 6.6, 2H), 4.14 (d, J6.1, 2H), 7.25-7.30 (m, 1H), 7.32-7.36 (m, 4H), 7.73 (t, J 6.1, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.